Product packaging for Sarasinoside-A1(Cat. No.:CAS No. 114099-54-6)

Sarasinoside-A1

Cat. No.: B1680770
CAS No.: 114099-54-6
M. Wt: 1289.5 g/mol
InChI Key: YMIDOMYJFRKBJR-DUJPBWLYSA-N
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Description

Role of Marine Sponges as a Source of Bioactive Metabolites

Marine sponges (Phylum Porifera) are recognized as prolific producers of a vast array of structurally diverse and biologically active secondary metabolites, making them a crucial resource in natural product drug discovery mdpi.commdpi.comnih.gov. These simple invertebrates, ubiquitous across various ocean depths, host numerous symbiotic microorganisms that contribute to the production of these compounds, although the precise origin of some substances remains a subject of ongoing research nih.gov.

The chemical richness of marine sponges is exemplified by their contribution of hundreds of novel compounds annually to natural product research mdpi.com. Among the diverse classes of compounds isolated from sponges are steroidal glycosides and triterpene glycosides, which include the sarasinosides mdpi.comtandfonline.commdpi.com. To date, approximately 80 triterpenoidal glycosides have been reported from sponges mdpi.com. The high proportion of bioactive compounds originating from marine invertebrates, with sponges yielding the highest number, underscores their ecological and pharmacological significance nih.gov. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and toxic properties nih.gov.

Sponges of the Genus Melophlus (e.g., Melophlus sarasinorum, Melophlus isis)

Initial Characterization as a Triterpenoid (B12794562) Saponin (B1150181)

Overview of Sarasinoside Congeners and Structural Diversity

Sarasinosides constitute a distinct series of 30-norlanostane-triterpenoidal saponins (B1172615), first identified from the Palauan marine sponge Asteropus sarasinosum, also known as Melophlus sarasinorum mdpi.comtandfonline.comphcogj.comnih.gov. Since their initial discovery, the family of sarasinoside congeners has expanded, with at least 21 to 23 distinct compounds reported to date mdpi.commdpi.com.

The structural diversity among sarasinosides is primarily attributed to variations in their aglycon skeletons and the composition of their sugar moieties tandfonline.commdpi.comresearchgate.net. These compounds typically feature a carbonyl group at the C-23 position mdpi.com. The aglycones commonly possess a norlanostane polycyclic system characterized by double bonds at positions 8(9)-, 9(11)-, or 8(14)-, along with identical 23-keto-Δ24(25) side chains mdpi.com. Oxidative processes occurring in rings B, C, and D, as well as the varied positions of double bonds within the tetracyclic system of the aglycones, are key factors contributing to this structural variability mdpi.comresearchgate.net.

Sarasinosides typically contain either pentaoside or tetraoside sugar moieties tandfonline.commdpi.com. A characteristic feature of their oligosaccharide chains is the presence of N-acetyl-glucosamine and N-acetylgalactosamine units jst.go.jp. Examples of structurally distinct sarasinoside congeners include Sarasinoside A1, A2, A3, B1, B2, B3, C1, C2, C3, D-G, J, L, M, M2, N-R, S, and C4-C9, highlighting the extensive structural variations within this class mdpi.comnih.govtandfonline.commdpi.comresearchgate.netjst.go.jpsmujo.idacs.orgnih.gov. For instance, Sarasinoside A2 and A3 are known as 7,9(11)-diene and 8,14-diene analogs of Sarasinoside A1, respectively jst.go.jp. Molecular networking analyses have further revealed that pentaglycosylated congeners are predominant within the sarasinoside inventory, and many congeners remain to be fully characterized nih.gov.

Detailed research findings on Sarasinoside A1 and its congeners have revealed a spectrum of biological activities, as summarized in the table below:

Table 1: Biological Activities of Sarasinoside A1 and Selected Congeners

Compound NameSource OrganismActivity TypeTarget Cell Line/OrganismValue (IC50/LD50/ED50)Reference
Sarasinoside A1Asteropus sarasinosum (Melophlus sarasinorum)Piscicidal activityPoecilia reticulataLD50 = 0.3 μM (48 h) mdpi.com
Sarasinoside A1Asteropus sp.CytotoxicityP388 cellsED50 = 2.8 μg/mL nih.govphcogj.com
Sarasinoside A1Asteropus sarasinosumCytotoxicityLeukemia P388 cellsIC50 = 2.2 μM mdpi.com
Sarasinoside A1Melophlus isisCytotoxicityK562 cell linesIC50 = 5.0 μM mdpi.com
Sarasinoside A1Marine sponge extractInvasion inhibitionMDA-MB-231 breast cancer cells20 μg/mL (inhibitory) aacrjournals.org
Sarasinoside B1Asteropus sarasinosumPiscicidal activityPoecilia reticulataLD50 = 0.6 μM (48 h) mdpi.com
Sarasinoside A3Melophlus isisCytotoxicityK562 cell lineED50 = 17.1 μg/mL phcogj.com
Sarasinoside A3Melophlus isisCytotoxicity-IC50 = 13.3 μM (mild) mdpi.com
Sarasinoside A2Melophlus isisCytotoxicityK562 cell lineED50 = 6.5 μg/mL phcogj.com
Sarasinoside M2Marine spongeCytotoxicityNeuro-2a cell linesIC50 approx. 5–18 μM tandfonline.com
Sarasinoside M2Marine spongeCytotoxicityHepG2 cell linesIC50 approx. 5–18 μM tandfonline.com
Sarasinoside M2Marine spongeCytotoxicityNeuro-2a tumor cell linesEC50 = 17 μM mdpi.com
Sarasinoside M2Marine spongeCytotoxicityHepG2 tumor cell linesEC50 = 19 μM mdpi.com
Sarasinoside JMelophlus sarasinorumAntifungal activitySaccharomyces cerevisiaeActive mdpi.commdpi.comsmujo.id
Sarasinoside JMelophlus sarasinorumAntibacterial activityBacillus subtilis, Escherichia coliModerate mdpi.commdpi.comsmujo.id
Sarasinosides N-RLipastrotethya sp.CytotoxicityA549 cell lines- researchgate.net
Sarasinosides N-RLipastrotethya sp.CytotoxicityK562 cell lines- researchgate.net
Sarasinosides N-RLipastrotethya sp.Na+/K+-ATPase inhibition-Weak inhibitory researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H100N2O26 B1680770 Sarasinoside-A1 CAS No. 114099-54-6

Properties

CAS No.

114099-54-6

Molecular Formula

C62H100N2O26

Molecular Weight

1289.5 g/mol

IUPAC Name

N-[2-[5-[3-acetamido-6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C62H100N2O26/c1-25(2)18-29(70)19-26(3)31-11-12-32-30-10-13-39-60(6,7)40(15-17-62(39,9)33(30)14-16-61(31,32)8)88-59-53(47(75)38(24-82-59)87-55-41(63-27(4)68)48(76)43(71)34(20-65)83-55)89-56-42(64-28(5)69)49(77)46(74)37(86-56)23-81-58-54(51(79)45(73)36(22-67)85-58)90-57-52(80)50(78)44(72)35(21-66)84-57/h18,26,31-32,34-59,65-67,71-80H,10-17,19-24H2,1-9H3,(H,63,68)(H,64,69)

InChI Key

YMIDOMYJFRKBJR-DUJPBWLYSA-N

SMILES

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sarasinoside A1;  Sarasinoside-A1; 

Origin of Product

United States

Structural Elucidation and Analog Diversification in Sarasinoside A1 Research

Methodological Approaches in Sarasinoside-A1 Structural Determination

The structural determination of this compound and its numerous analogues involves a multi-pronged approach, integrating various advanced analytical techniques to piece together the complete molecular puzzle.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms within a compound anu.edu.au. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been indispensable.

One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional NMR experiments, specifically Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), provide initial insights into the number and types of protons and carbons present in this compound nii.ac.jpacs.orgnih.govresearchgate.netnih.gov. ¹H NMR spectra reveal characteristic signals for various proton environments, including anomeric protons of sugar units, olefinic protons, and methyl groups, while ¹³C NMR provides information on the carbon skeleton, including carbon types (methyl, methylene, methine, quaternary) and the presence of functional groups like carbonyls nii.ac.jpacs.orgnih.govresearchgate.netnih.gov.

For this compound, characteristic ¹H and ¹³C signals indicative of sugar units are observed, typically in the ranges of δH 3.43–4.27 and δC 62.4–107.3, respectively nii.ac.jp. The aglycone moiety, a 30-norlanostane-type triterpenoid (B12794562), also exhibits distinct signals. For instance, a characteristic side-chain of a C-24/C-25 unsaturated ketone at C-23 in sarasinosides is evidenced by specific signals, such as δH 2.09 (H-22b), 2.52 (dd, H-22a), δC 52.4 (C-22), δC 204.0 (C-23), δH 6.16 (br s, H-24), δC 125.2 (C-24), δC 157.0 (C-25), δH 1.91 (s, 3H, H-26), δC 27.7 (C-26), 2.12 (s, 3H, H-27), and δC 20.9 (C-27) acs.org.

Two-dimensional NMR techniques are crucial for establishing through-bond and through-space correlations, allowing for the complete assignment of the molecule's structure:

Correlation Spectroscopy (COSY) : COSY experiments identify protons that are spin-spin coupled, revealing direct proton-proton connectivities and establishing proton spin systems within both the aglycone and saccharide portions nii.ac.jpacs.orgresearchgate.netnih.gov. For example, COSY spectra have revealed spin systems within the aglycone of related compounds (e.g., H-3/H-4, H-6/H2-7/H2-8, H-10/H2-11/H2-12/H-13, H-15/H2-16/H-17, and H-19/H2-20/H2-21) nii.ac.jp.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons with the carbons to which they are directly attached, providing assignments for CH, CH2, and CH3 groups and confirming the proton and carbon chemical shift pairs acs.org.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is invaluable for establishing long-range proton-carbon correlations (typically two to three bonds away), which are critical for connecting different fragments of the molecule, such as the aglycone to the sugar chain, and for determining the positions of substituents nii.ac.jpacs.orgresearchgate.netnih.gov. HMBC correlations from anomeric protons to aglycone carbons, or between sugar residues, confirm glycosidic linkages and the sequence of sugars researchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of whether they are directly bonded acs.org. This technique is essential for determining the relative stereochemistry of chiral centers and the conformation of the molecule, including the configuration of glycosidic linkages (e.g., α or β) nii.ac.jpacs.org. For instance, NOE correlations have been used to indicate β-glycosylated galactose as a pyranose unit in related compounds nii.ac.jp.

The combination of these NMR techniques allows for the comprehensive assignment of all proton and carbon signals and the elucidation of the complete structure of this compound, including its aglycone and the specific sequence and linkage of its sugar units acs.orgnih.govresearchgate.net.

Table 1: Representative NMR Data Application in Sarasinoside Structural Elucidation

NMR TechniqueInformation ProvidedApplication in this compound Research
¹H NMR Number and type of protonsIdentification of anomeric protons (e.g., δH 4.31 d, J=7.5 Hz for Xyl 1'), methyl groups, and olefinic protons researchgate.net.
¹³C NMR Carbon skeleton and functional groupsAssignment of sugar carbons (e.g., δC 107.4 for Xyl 1') and aglycone carbons, including carbonyls (e.g., δC 204.0 for C-23 ketone) acs.orgresearchgate.net.
COSY Direct proton-proton connectivitiesElucidation of proton spin systems within sugar moieties and the triterpene aglycone nii.ac.jpacs.org.
HSQC Proton-carbon direct correlationsCorrelation of each proton with its directly attached carbon, aiding in signal assignments acs.org.
HMBC Long-range proton-carbon correlationsEstablishing glycosidic linkages (e.g., from anomeric protons to aglycone or other sugar carbons) and connecting structural fragments nii.ac.jpacs.orgresearchgate.net.
NOESY Through-space proton proximityDetermination of relative stereochemistry and conformation, including β-glycosidic linkages nii.ac.jpacs.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry plays a complementary yet critical role in the structural elucidation of this compound, primarily by providing accurate molecular weight information and insights into the fragmentation patterns that confirm structural features and connectivity.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique for determining the precise molecular mass of a compound, which allows for the accurate calculation of its elemental composition or molecular formula acs.orgnih.govacs.org. For this compound and its analogues, HRESIMS is routinely employed to obtain the protonated molecular ion ([M+H]+) or other adducts, from which the exact molecular formula can be deduced. For example, Sarasinoside C1, a related analogue, had its molecular formula determined as C55H87N2O20 by (+)-HRESIMS, showing a protonated adduct at m/z 1097.6000 acs.org. This high precision is crucial for distinguishing between compounds with very similar nominal masses.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is particularly useful for analyzing large, non-volatile biomolecules like saponins (B1172615) and glycosides researchgate.netresearchgate.netnih.gov. It provides information on the molecular weight of intact sarasinosides, and in some cases, can reveal fragmentation patterns that correspond to the loss of sugar units, aiding in the determination of the number and types of saccharide residues researchgate.netresearchgate.net. MALDI-TOF MS has been used in the structural elucidation of this compound and other sarasinosides, often in combination with NMR and GC analyses researchgate.netresearchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry, making it ideal for the analysis of complex mixtures of natural products nii.ac.jpnih.govdntb.gov.ua. In the context of this compound research, LC-MS is utilized to separate different sarasinoside congeners present in crude extracts from marine sponges nii.ac.jpnih.gov. After separation, the mass spectrometer detects and identifies the individual compounds based on their molecular ions and characteristic fragmentation patterns, providing a comprehensive metabolomic profile and indicating the presence of new or known derivatives nii.ac.jpnih.gov. This technique also allows for the rapid chemical analysis of fractions during purification steps nii.ac.jp.

Table 2: Application of Mass Spectrometry Techniques in this compound Research

MS TechniquePrimary FunctionSpecific Application in this compound Context
HRESIMS Precise molecular mass and formula determinationConfirms elemental composition; e.g., for Sarasinoside C1 (C55H87N2O20, m/z 1097.6000 [M+H]+) acs.org.
MALDI-TOF MS Molecular weight determination of large moleculesUsed to determine the molecular weight of this compound and other sarasinosides, and to analyze their fragmentation researchgate.netresearchgate.net.
LC-MS Separation and identification of compounds in mixturesUsed for chemical analysis of sponge extracts, indicating the presence of new metabolites and separating sarasinoside derivatives nii.ac.jpnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable analytical technique for the profiling and quantification of triterpenoid saponins, including those related to this compound. researchgate.netacs.orgnih.govtib.eu Due to their high molecular weight and low volatility, triterpenoid saponins are typically hydrolyzed to their aglycone (sapogenin) forms and then derivatized (e.g., silylated) to enhance their volatility before GC-MS analysis. researchgate.netacs.orgnih.gov This approach allows for the identification of individual sapogenins based on their characteristic mass spectra and retention times. researchgate.netacs.orgnih.gov For instance, GC-MS has been effectively used to identify and quantify various oleanane-type triterpenoid sapogenins like oleanolic acid, hederagenin, serjanic acid, and phytolaccagenic acid in plant extracts, demonstrating its utility in assessing the chemical profiles of saponin-rich samples. researchgate.netacs.orgnih.gov While direct GC-MS analysis of intact this compound is challenging due to its polyglycosylated nature, the technique remains pertinent for analyzing its triterpenoid aglycone or other volatile derivatives, contributing to the comprehensive understanding of its structural components. acs.orgnih.gov

Chemometric and Molecular Networking Analyses

Chemometric and molecular networking analyses are indispensable tools in the research of complex natural product mixtures, such as those containing this compound and its congeners. These computational approaches help in visualizing chemical diversity, identifying structural relationships, and annotating unknown compounds within complex metabolomes. nih.govnih.govdntb.gov.uajapsonline.comresearchgate.net

MS2LDA and Molecular Network Development

Molecular networking, particularly when integrated with MS2LDA (Mass2Motifs), has revolutionized the dereplication and structural characterization of natural products. nih.govdntb.gov.uaresearchgate.netsookmyung.ac.kr Molecular networks are constructed by grouping molecules that share similar MS² fragmentation spectra, representing them as nodes connected by edges based on spectral similarity. nih.govnih.govresearchgate.netsookmyung.ac.kr This allows for the visualization of molecular families, where structurally related metabolites, differing by simple transformations like glycosylation, alkylation, or oxidation/reduction, cluster together. nih.govnih.govsookmyung.ac.kr

MS2LDA complements classical molecular networking by applying unsupervised latent Dirichlet allocation (LDA) decomposition to MS/MS spectra, thereby discovering substructures (Mass2Motifs) within molecular families. nih.govcjnmcpu.comcjnmcpu.comwur.nl These Mass2Motifs represent characteristic fragments and neutral losses shared by structural analogues, enabling the connection of nodes that might not be linked by spectral overlap alone. nih.govnih.govwur.nl For sarasinoside congeners, molecular networking has been used to illustrate their chemical diversity, with Sarasinoside A1 serving as a key node in such networks. nih.govresearchgate.net MS2LDA motifs, such as motif_451, motif_505, and motif_668, have been identified as conserved substructures within the sarasinoside molecular network, providing insights into their common biosynthetic building blocks and functional groups. nih.govresearchgate.net This integrated approach facilitates the determination of putative structures for previously unknown sarasinoside congeners by revealing shared glycosylation patterns and mass differences corresponding to specific modifications like methoxylation or dehydrogenation. nih.gov

Similarity and Hierarchical Cluster Analyses in Metabolomics

Similarity analysis and hierarchical cluster analysis (HCA) are widely employed chemometric techniques in metabolomics to explore relationships and patterns within datasets. japsonline.comresearchgate.net Similarity analysis often involves comparing spectral data (MS or NMR) against databases to identify known compounds or to group compounds with similar chemical structures. japsonline.com This concept has evolved into molecular networking, which provides a more sophisticated way to visualize and analyze chemical structures based on spectral data. japsonline.com

Hierarchical Cluster Analysis (HCA) is a multivariate analysis method that groups samples or metabolites based on the similarity of their chemical profiles, often visualized as a dendrogram. researchgate.netbiorxiv.orgfrontiersin.orgmaxapress.commetaboanalyst.camdpi.com In the context of triterpenoid saponins, HCA has been used to reveal dynamic accumulation patterns during plant development or to distinguish different genotypes based on their sapogenin profiles. nih.govbiorxiv.orgfrontiersin.orgmaxapress.comfrontiersin.org For example, HCA applied to triterpenes and triterpenoid saponins in Centella asiatica leaves showed distinct changes in compound levels during leaf development, confirming results from other multivariate analyses like Principal Component Analysis (PCA). frontiersin.orgfrontiersin.org Similarly, HCA has been utilized to cluster different Pulsatilla species based on their triterpenoid saponin (B1150181) compositions, highlighting metabolic differences between varieties. maxapress.com These analyses help in understanding the inherent chemical relationships and variations among this compound and its related compounds within biological systems. biorxiv.orgmaxapress.com

Comparative Structural Analysis of this compound and its Congeners

This compound is a foundational compound within a diverse family of triterpenoid saponins, all characterized by a unique structural core. Comparative structural analysis of this compound and its congeners reveals a range of variations primarily in their aglycone moieties and, to a lesser extent, in their sugar chains. acs.orgtandfonline.commdpi.commdpi.comtandfonline.com

Analysis of Triterpenoidal Saponin Aglycone Variations

Sarasinosides are defined by an aglycone (the non-sugar part) possessing a 30-norlanostane core skeleton. acs.orgtandfonline.commdpi.comtandfonline.com A characteristic feature invariant across many sarasinosides is a 23-keto-Δ24(25) side-chain. acs.orgnih.govmdpi.com Despite this conserved side-chain, significant structural diversity arises from modifications within the triterpenoid unit, including variations in oxidation patterns and the migration of unsaturation. acs.orgmdpi.com

Beyond the aglycone, sarasinosides can also differ in their carbohydrate units, typically featuring either pentaoside or tetraoside sugar moieties. tandfonline.commdpi.comtandfonline.com For example, Sarasinoside A1 is a polyglycosylated sterol, and its congeners like Sarasinoside B1 differ in their glycosyl moieties, such as a change from glucose to xylose in a specific sugar residue. nih.gov

Norlanostane Polycyclic System Modifications

The norlanostane polycyclic system, which forms the core of the sarasinoside aglycone, undergoes various modifications that contribute to the structural diversity of this compound family. acs.orgtandfonline.commdpi.comtandfonline.com The most common aglycones of sarasinosides feature double bonds at positions 8(9), 9(11), or 8(14). mdpi.com However, more oxidized analogues exist, incorporating additional hydroxyl, methoxy, or keto groups. mdpi.com

Specific examples of modifications include:

Oxidation : Sarasinosides E, F, H1, H2, I1, I2, J–L, and A5 contain additional hydroxyl, methoxy, or keto groups within their aglycones, indicating further oxidative processes in rings B, C, and D. mdpi.commdpi.com

Unsaturation Shifts : While 8(9)-unsaturation is common, other congeners may exhibit 7(8),9(11)-diene systems or 8(9),14-diene systems. mdpi.comnih.gov

Unique Structural Features :

Sarasinoside D stands out with an additional hydroxyl group at C-12 and a saturated core, along with a methyl group shifted to C-8 instead of the common C-14 position. mdpi.com

Sarasinoside C4 possesses an additional carbonyl signal at C-15 in the D-ring of its aglycone. acs.org

Sarasinosides M, M2, and A4 are notable for being 8,9-seco-derivatives, featuring highly uncommon 8α,9α-epoxy-8(14),9(11),24-triene and 8α,9α-epoxy-7(8),9(11),24-triene systems. mdpi.com

Sarasinoside Q and R also exhibit unique features, with Sarasinoside R having an 8α,9α-diol group and a C-18 methyl group shifted to the 14β-position, as well as a rare 12(13)-double bond. mdpi.com

These variations highlight the complex biosynthetic pathways involved in the production of sarasinosides and offer targets for future research into their structure-activity relationships.

Table 1: Key Structural Features and Variations of Sarasinosides

Sarasinoside CongenerAglycone CoreCharacteristic Aglycone Modifications / Double BondsGlycosylation Pattern
Sarasinoside A130-norlanostane23-keto-Δ24(25) side-chain, 8(9)-double bond acs.orgmdpi.comPentaoside (e.g., glucose as third monosaccharide) mdpi.comnih.govmdpi.com
Sarasinoside B130-norlanostane23-keto-Δ24(25) side-chain nih.govPentaoside (e.g., xylose as third monosaccharide) mdpi.comnih.govmdpi.com
Sarasinoside C130-norlanostane23-keto-Δ24(25) side-chain acs.orgTetraoside acs.org
Sarasinoside C430-norlanostaneAdditional carbonyl at C-15 acs.orgTetraoside acs.org
Sarasinoside D30-norlanostaneAdditional hydroxyl at C-12, saturated core, C-8 methyl group mdpi.comPentaoside acs.org
Sarasinosides E, F30-norlanostaneMore oxidized aglycones (additional hydroxy/methoxy/keto groups) mdpi.comPentaoside acs.org
Sarasinosides H1, H230-norlanostaneMore oxidized aglycones (additional hydroxy/methoxy/keto groups) mdpi.comPentaoside acs.org
Sarasinosides I1, I230-norlanostaneMore oxidized aglycones (additional hydroxy/methoxy/keto groups) mdpi.comPentaoside acs.org
Sarasinosides J–L30-norlanostaneMore oxidized aglycones (additional hydroxy/methoxy/keto groups) mdpi.comPentaoside acs.org
Sarasinoside M30-norlanostane8,9-seco-derivative, 8α,9α-epoxy-8(14),9(11),24-triene mdpi.comPentaoside mdpi.com
Sarasinoside M230-norlanostane8,9-seco-derivative, 8α,9α-epoxy-8(14),9(11),24-triene mdpi.comPentaoside (xylose instead of glucose in third residue) tandfonline.commdpi.comtandfonline.com
Sarasinoside Q30-norlanostane8(14)-double bond, 9α-hydroxy, 8(9)-epoxy groups mdpi.comPentaoside mdpi.com
Sarasinoside R30-norlanostane8α,9α-diol, C-18 methyl shifted to 14β-position, 12(13)-double bond mdpi.comPentaoside mdpi.com
Double Bond Isomerism (e.g., Δ8(9), Δ9(11), Δ8(14) Systems)

The structural diversity of sarasinosides, including this compound, is significantly influenced by the positions of double bonds within their tetracyclic aglycone systems. nih.govmdpi.com The most common unsaturations observed in the norlanostane polycyclic system of sarasinoside aglycones are at the Δ8(9), Δ9(11), and Δ8(14) positions. nih.govmdpi.com

The following table summarizes the double bond isomerism observed in various sarasinoside analogs:

Sarasinoside AnalogDouble Bond System(s)References
This compoundΔ8(9) nih.govmdpi.commdpi.com
Sarasinoside A2, B2, C27(8),9(11)-diene researchgate.netnih.govmdpi.comjst.go.jp
Sarasinoside A3, B3, C38(9),14-diene researchgate.netnih.govmdpi.comjst.go.jp
Rearranged and Oxidized Aglycone Moieties

Beyond double bond isomerism, the aglycone moieties of sarasinosides exhibit significant structural diversity through various oxidation patterns and rearrangements. acs.orgnih.govmdpi.com This includes the introduction of additional oxygen-bearing substituents and the formation of unique rearranged skeletons. nih.govmdpi.com

Many sarasinosides feature oxidized aglycones, incorporating additional hydroxyl, methoxy, or keto-groups. Examples include sarasinosides E, F, H1, H2, I1, I2, J-L, and A5. nih.govmdpi.com A characteristic feature invariant among sarasinosides is the presence of a C-23 oxo modification in the side chain. acs.orgnih.govnih.gov For instance, sarasinoside C4 was found to have an additional carbonyl signal at C-15, located in the D-ring of the aglycone. acs.org

Rearrangements of the aglycone skeleton are also observed. Sarasinosides M and A4, for example, are 8,9-seco-derivatives, possessing uncommon structural fragments such as 8α,9α-epoxy-8(14),9(11),24-triene and 8α,9α-epoxy-7(8),9(11)-diene systems. nih.govmdpi.comacs.org Sarasinoside M is particularly notable for containing a rare ether bond between carbons C8 and C9. tandfonline.com Furthermore, sarasinoside D presents an unusual aglycone structure, featuring an additional hydroxyl group at C-12, a saturated core, and a methyl group positioned at C-8 instead of the more common C-14. nih.govmdpi.com

The table below illustrates some of the observed aglycone modifications in sarasinosides:

Sarasinoside AnalogAglycone Modification(s)References
This compound3β-hydroxy-4,4-dimethylcholesta-8,24-dien-23-one aglycone researchgate.netacs.orgresearchgate.net
Sarasinosides E, F, H1, H2, I1, I2, J-L, A5Additional hydroxy-, methoxy-, or keto-groups nih.govmdpi.com
Sarasinoside C4C-15 ketone acs.org
Sarasinosides M, A48,9-seco-derivatives with epoxy-triene systems; Sarasinoside M has C8-C9 ether bond tandfonline.comnih.govmdpi.comacs.org
Sarasinoside DC-12 hydroxyl, saturated core, C-8 methyl nih.govmdpi.com

Oligosaccharide Chain Diversity and Linkages

Sarasinosides are characterized as polyglycosylated triterpenoid saponins, meaning they possess complex oligosaccharide chains attached to their aglycone core. tandfonline.comnih.govjst.go.jpnih.gov These carbohydrate moieties exhibit significant diversity in terms of monosaccharide composition, the presence of amino sugars, and their glycosidic linkages. nih.govnih.govresearchgate.netdokumen.pub The oligosaccharide chains can consist of varying numbers of sugar residues, commonly observed as units of four or five sugars. nih.gov The precise glycosidic connections within these chains are typically established through a combination of chemical degradation techniques and detailed spectroscopic methods, such as NMR analysis. researchgate.netacs.orgresearchgate.net

For instance, the sugar moiety of sarasinoside M2 has been elucidated as 3β-O-[β-Glcp (1→2) β-Xylp (1→6) β-GlcNAcp (1→2) (β-GalNAcp (1→4)) β-Xylp]. tandfonline.com This detailed structure highlights the intricate branching and diverse linkages present. Other sarasinosides have been reported to feature 1→3, 4→1, and 2→1 linkages between their sugar units. nih.govvliz.be

Presence of N-Acetyl-Glucosamine and N-Acetyl-Galactosamine

A defining characteristic of sarasinosides is the consistent presence of specific amino sugars within their oligosaccharide chains. acs.orgresearchgate.netjst.go.jpresearchgate.netmolaid.com Sarasinosides characteristically contain one mole each of N-acetyl-glucosamine (N-acetyl-2-amino-2-deoxyglucose) and N-acetyl-galactosamine (N-acetyl-2-amino-2-deoxygalactose). acs.orgresearchgate.netacs.orgjst.go.jpnih.govresearchgate.netmolaid.com this compound, as the first identified saponin of this class, was confirmed to contain these amino sugars in its oligosaccharide moiety. acs.orgresearchgate.netacs.org

Variations in Monosaccharide Composition (e.g., Glucose, Xylose)

The monosaccharide composition of the oligosaccharide chain in sarasinosides shows notable variations, contributing to their structural diversity. The primary monosaccharide components identified in sarasinosides, including this compound, are xylose, glucose, N-acetyl-2-amino-2-deoxygalactose, and N-acetyl-2-amino-2-deoxyglucose. researchgate.netacs.orgnih.govresearchgate.netdokumen.pub

A key example of this variation is observed when comparing this compound and Sarasinoside-B1. This compound contains glucose as its third sugar unit, whereas Sarasinoside-B1 features a xylose residue in the corresponding position. nih.govmdpi.comvliz.be This seemingly minor difference in monosaccharide composition can lead to variations in biological activity. nih.govmdpi.com Another instance of monosaccharide variation is seen in sarasinoside M2, where an internal glucose residue found in sarasinoside M is replaced by xylose. tandfonline.comvliz.be Specifically, this compound has been described as having glycosyl moieties of xylose (A-ring), N-acetylglucosamine (B1-ring), N-acetylgalactosamine (B2-ring), and glucose (C and D-rings). nih.gov In contrast, Sarasinoside-B1 shows a change in its 'C' glycosyl moiety from glucose to xylose. nih.gov

The table below summarizes the monosaccharide composition of this compound and its notable variations in other analogs:

Sarasinoside AnalogMonosaccharide Composition (Key Variations)References
This compoundXylose, Glucose, N-Acetylglucosamine, N-Acetylgalactosamine; Glucose as third sugar researchgate.netacs.orgnih.govmdpi.comnih.govresearchgate.netdokumen.pub
Sarasinoside B1Xylose, Glucose, N-Acetylglucosamine, N-Acetylgalactosamine; Xylose as third sugar (C-ring) nih.govmdpi.comnih.govvliz.be
Sarasinoside M2Xylose replaces internal glucose (compared to Sarasinoside M) tandfonline.comvliz.be

Biosynthetic Investigations of Sarasinoside A1

Genomic and Metagenomic Insights into Sarasinoside Production

Detection of Glycosyltransferases in Sponge Metagenomes

Investigations into the metagenomes of Melophlus sarasinorum sponges have revealed a remarkable abundance of glycosyltransferases, which correlates with the exceptional enrichment of glycosylated molecules in the Melophlus metabolomes. wikipedia.org These enzymes are crucial for attaching sugar moieties to the sterol backbone, a defining feature of sarasinosides.

Specific gene clusters, termed the mgb (Melophlus-derived glycosyl biosynthesis) gene cluster, have been identified from metagenomic scaffolds. Within this cluster, genes such as mgb7-9 and mgb13 are found to encode glycosyltransferases. Additionally, genes like mgb2, mgb4-6 encode enzymes involved in the biosynthesis and tailoring of sugar-diphosphate nucleosides, which serve as the activated sugar donors for glycosyltransferases. wikipedia.org The presence of these diverse glycosyltransferases indicates that a wide array of structures undergo glycosylation within the Melophlus holobionts, leading to the rich diversity of sarasinosides observed. wikipedia.org

Symbiotic Microorganism Contributions to Sarasinoside Biosynthesis

Marine sponges are known to host diverse microbial communities, and these symbiotic microorganisms are increasingly recognized as the true producers of many natural products previously attributed solely to the sponge host. fishersci.semdpi.comhmdb.ca Evidence strongly suggests that symbiotic bacteria contribute significantly to sarasinoside biosynthesis. fishersci.sethegoodscentscompany.comwikidata.org

Specifically, both the sterol biosynthetic genes (annotated within the msb gene cluster) and the glycosyltransferases (present in the mgb gene cluster) have been identified from metagenomic scaffolds derived from a γ-proteobacterium symbiont associated with Melophlus sarasinorum. wikipedia.orgwikipedia.org This metagenomically assembled genome (MAG) from the γ-proteobacterium is considered highly complete (95%) and its closest relatives are uncultivated sponge symbionts, further supporting its role in the biosynthetic processes. wikipedia.org

Distinguishing Sponge versus Microbial Enzyme Activity

The primary method for distinguishing between sponge and microbial contributions to sarasinoside biosynthesis has involved the meticulous analysis of metagenomic data. Researchers have been able to assign specific gene clusters responsible for the sterol backbone synthesis (msb locus) and glycosylation (mgb locus) to a particular microbial taxon, a γ-proteobacterium symbiont. wikipedia.org

The tight clustering of metagenomic scaffolds belonging to this single microbial taxon, along with its phylogenetic classification as an uncultivated sponge symbiont, provides compelling evidence that these biosynthetic pathways are encoded within the microbial genome rather than the sponge host genome. wikipedia.org For instance, while the squalene synthase gene, a crucial early step, was found on a different metagenomic scaffold, it was still attributed to the same γ-proteobacterium symbiont. wikipedia.org This genomic localization and phylogenetic assignment are key to differentiating the enzymatic capabilities and thus the biosynthetic contributions of the symbiotic microorganisms from those of the sponge host. While metagenomic evidence is strong, further direct experimental validation of enzyme activity from isolated host and symbiont components could provide additional insights into the precise division of labor within the holobiont. fishersci.sewikidata.org

Data Tables

Table 1: Proposed Enzymes and Their Roles in Sarasinoside Biosynthesis

Enzyme/Gene ClusterProposed Role in Sarasinoside BiosynthesisSource Organism/Location
Squalene SynthaseConverts farnesyl pyrophosphate to squaleneγ-proteobacterium symbiont wikipedia.org
Squalene EpoxidaseFurnishes 2,3-oxidosqualene (B107256) from squaleneγ-proteobacterium symbiont (MsbE) wikipedia.org
Lanosterol SynthaseConverts 2,3-oxidosqualene to lanosterolγ-proteobacterium symbiont (MsbE) wikipedia.org
MsbCIntegral membrane sterol reductase (reduction of Δ14,15 unsaturation)γ-proteobacterium symbiont wikipedia.org
MsbDLanosterol C30-demethylase homologγ-proteobacterium symbiont wikipedia.org
MsbA & MsbBNAD(P)-dependent oxidoreductase & Rieske oxygenase (redox tailoring, C23-oxo moiety installation)γ-proteobacterium symbiont wikipedia.org
Mgb7-9,13Glycosyltransferases (attaching sugar moieties)γ-proteobacterium symbiont wikipedia.org
Mgb2,4-6Enzymes for biosynthesis and tailoring of sugar-diphosphate nucleosidesγ-proteobacterium symbiont wikipedia.org

Mechanistic Biological Activities of Sarasinoside A1

Antimicrobial Mechanisms of Action

Antifungal Activity against Saccharomyces cerevisiae

Sarasinoside-A1 has demonstrated notable antifungal properties, specifically a strong activity against the yeast Saccharomyces cerevisiae. mdpi.comnih.govresearchgate.net This activity has been consistently reported in studies screening marine natural products for antimicrobial effects. acs.org The potent effect on S. cerevisiae suggests a specific mechanism of action against this fungal species. mdpi.comnih.gov

Antibacterial Activity Spectrum and Selectivity

In contrast to its strong antifungal activity, this compound exhibits a selective antibacterial profile. Studies have shown that it is inactive against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. mdpi.comnih.gov This lack of broad-spectrum antibacterial action indicates a degree of selectivity in its antimicrobial effects, targeting fungal organisms like S. cerevisiae more effectively than these representative bacterial strains. mdpi.comnih.gov However, it is worth noting that some crude extracts from the sponge Melophlus sarasinorum, from which this compound is isolated, have shown inhibitory activity against Staphylococcus aureus and E. coli. researchgate.net

Table 1: Antimicrobial Activity of this compound

Organism Type Activity
Saccharomyces cerevisiae Fungus (Yeast) Strong
Escherichia coli Bacterium (Gram-negative) Inactive
Differential Activity Against Gram-Positive and Gram-Negative Bacteria

This compound has been evaluated for its antibacterial properties, showing a notable lack of activity against both Gram-positive and Gram-negative bacteria. In specific assays, this compound did not inhibit the growth of the Gram-positive bacterium Bacillus subtilis or the Gram-negative bacterium Escherichia coli. vliz.bemdpi.com This suggests a selective spectrum of biological activity, with its potent effects observed in other areas such as antifungal and cytotoxic activities. vliz.bemdpi.com

While studies on the crude extract of the marine sponge Melophlus sarasinorum, a known source of sarasinosides, have demonstrated broad-spectrum antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the isolated pure compound this compound does not share this characteristic. smujo.idphcogj.com This indicates that other compounds within the sponge extract are likely responsible for the observed antibacterial effects.

Table 1: Antibacterial Activity of this compound
Bacterial StrainGram TypeActivityReference
Bacillus subtilisGram-PositiveInactive vliz.bemdpi.com
Escherichia coliGram-NegativeInactive vliz.bemdpi.com

Ichthyotoxic Actions

This compound demonstrates significant ichthyotoxic (fish-killing) properties. vliz.be This activity is a notable characteristic of sarasinosides and has been quantified in laboratory settings.

Activity against Poecilia reticulata

Research has specifically documented the potent toxic effect of this compound against the killifish, Poecilia reticulata. vliz.bemdpi.comarchive.orgdokumen.pub The lethal dose 50 (LD50), which is the concentration required to kill 50% of the test population, was determined to be 0.39 µg/mL. vliz.bemdpi.com This high level of toxicity underscores its potential ecological role as a chemical defense mechanism for the source sponge. archive.org

Table 2: Ichthyotoxicity of this compound
OrganismActivity MetricConcentrationReference
Poecilia reticulata (Killifish)LD500.39 µg/mL vliz.bemdpi.com

Enzyme Inhibition Profiles

This compound has been investigated for its ability to inhibit certain enzymes, revealing a varied profile of activity.

Weak Inhibition of Na+/K+-ATPase

This compound has been shown to be a weak inhibitor of Na+/K+-ATPase, an essential enzyme that maintains the electrochemical gradients across cell membranes. mdpi.com In a study, this compound exhibited an IC50 value of 60.0 µg/mL against this enzyme. mdpi.com This level of inhibition is considered modest, suggesting that while it can interact with Na+/K+-ATPase, it is not a primary target for its more potent biological activities. mdpi.comresearchgate.net

Potential Acetylcholinesterase (AChE) Inhibition for Antifouling

There is growing interest in the potential of sarasinosides, including this compound, as environmentally friendly antifouling agents. smujo.id The proposed mechanism for this activity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in many marine fouling organisms. smujo.id Computational molecular docking studies have supported this hypothesis, showing that this compound has a robust binding affinity for AChE, with binding energies ranging from -8.2 to -9.6 kcal/mol. smujo.idresearchgate.net These strong binding affinities suggest potential allosteric interactions with the enzyme. researchgate.net However, it is important to note that some studies have reported weak to no direct inhibitory activity of sarasinosides against acetylcholinesterase in biochemical assays. This suggests that the antifouling mechanism may be more complex or that the in silico predictions require further experimental validation to confirm direct enzymatic inhibition.

Research Methodologies and Experimental Models in Sarasinoside A1 Studies

Molecular and Biochemical Techniques

GTPase Activation Assays

Research into Sarasinoside-A1 has included investigations into its impact on GTPase activation, particularly within the context of cellular invasion and epithelial plasticity. This compound has been shown to significantly increase the amount of activated Rap1 GTPases in MDA-MB-231 breast cancer cells. aacrjournals.org This activation is crucial as it disrupts cell signaling pathways mediated by Rap GTPase activation during epithelial-to-mesenchymal transition (EMT), a process often associated with cancer progression. aacrjournals.orgsmujo.idresearchgate.net Conversely, this compound demonstrated no effect on the activation of Rho GTPases in these cells. aacrjournals.org The methodology for these assays typically involves isolating activated, GTP-bound Rho proteins through precipitation with the Rho-binding domain of rhotekin. aacrjournals.orgresearchgate.net This specific modulation of Rap GTPases suggests a potential for this compound to act as an anticancer agent by influencing cellular transformation, potentially exhibiting dual antifouling and anticancer activity. smujo.idresearchgate.net

Antimicrobial Testing Methodologies

This compound has been evaluated for its antimicrobial properties, demonstrating selective activity against certain microorganisms. It exhibits strong and selective activity against the yeast Saccharomyces cerevisiae. mdpi.comarchive.orgnih.govmdpi.comvliz.be However, it has been found to be inactive against common bacteria such as Bacillus subtilis and Escherichia coli. mdpi.comarchive.orgnih.govmdpi.comvliz.be In contrast, another congener, Sarasinoside J, shows strong activity against S. cerevisiae and moderate activity against B. subtilis and E. coli. mdpi.comarchive.orgmdpi.com These antimicrobial activities are typically assessed using methodologies like agar (B569324) diffusion assays. mdpi.comarchive.orgmdpi.comresearchgate.netresearchgate.net

Agar Diffusion Assays

The agar diffusion assay is a standard methodology employed to determine the antimicrobial activity of compounds like this compound. In these assays, this compound has been tested at concentrations such as 10 μ g/disc . mdpi.comarchive.org The results consistently show strong and selective activity against the yeast Saccharomyces cerevisiae. mdpi.comarchive.orgnih.govmdpi.comvliz.be However, under the same conditions, this compound does not exhibit activity against the bacteria Bacillus subtilis and Escherichia coli. mdpi.comarchive.orgnih.govmdpi.comvliz.be For broader antimicrobial screening, Staphylococcus aureus and Escherichia coli are often chosen as representative gram-positive and gram-negative bacteria, respectively, and the diameter of the inhibition zone is measured to quantify the antimicrobial effect. researchgate.netphcogj.com

Bioactivity Assays on Non-Mammalian Systems

Beyond its effects on mammalian cells and microorganisms, this compound has been investigated for its bioactivity in non-mammalian systems, particularly concerning its ichthyotoxic properties and its impact on the development of marine invertebrate embryos. Sarasinosides generally possess ichthyotoxic (toxic to fish) properties. nih.govvliz.be Furthermore, they have been observed to exert inhibitory activities on the fertilized eggs of starfish. nih.govmdpi.comvliz.be

Piscicidal Activity Evaluation (e.g., Poecilia reticulata)

The piscicidal activity of this compound has been thoroughly evaluated using the killifish Poecilia reticulata. Both this compound and Sarasinoside-B1 have demonstrated significant piscicidal activity against this species. mdpi.comarchive.orgnih.govmdpi.comvliz.bedokumen.pub this compound, which features glucose as its third sugar unit, exhibited an LD50 (48 hours) of 0.3 μM, which is equivalent to approximately 0.39 μg/mL. mdpi.comarchive.orgnih.govmdpi.comvliz.bedokumen.pub In comparison, Sarasinoside-B1, characterized by a xylose residue in the same position, showed an LD50 (48 hours) of 0.6 μM, or approximately 0.71 μg/mL. mdpi.comarchive.orgnih.govmdpi.comdokumen.pub

Table 1: Piscicidal Activity of Sarasinosides against Poecilia reticulata

CompoundThird Sugar UnitLD50 (48 h) [μM]LD50 (48 h) [μg/mL]
This compoundGlucose0.3 mdpi.comarchive.org0.39 nih.govmdpi.comvliz.bedokumen.pub
Sarasinoside-B1Xylose0.6 mdpi.comarchive.org0.71 nih.govmdpi.comdokumen.pub

Starfish Fertilized Egg Inhibition Assays

This compound and Sarasinoside-B1 have also been tested for their inhibitory effects on the fertilized eggs of the starfish Asterina (=Patiria) pectinifera. Both compounds exhibited moderate inhibitory activities in these assays, with an ED50 value of 10 μg/mL. nih.govmdpi.comvliz.be This type of assay typically measures the inhibition rates of the first cleavage of the fertilized eggs. dokumen.pub

Future Research Trajectories for Sarasinoside A1

Elucidation of Undiscovered Mechanisms of Action

While Sarasinoside-A1 has been identified as an inhibitor of tumor cell invasion, the complete scope of its mechanisms of action remains an active area of investigation. aacrjournals.org Current research indicates that this compound can reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, in an E-cadherin-independent manner. aacrjournals.orgnih.gov This suggests the compound engages with cellular pathways that are not reliant on this classical cell-cell adhesion molecule.

One established effect of this compound is the selective activation of Rap GTPases, which may result from the stabilization of nectin-based cell-cell junctions. aacrjournals.org This activation appears to initiate a positive feedback loop, where Rap1 further stabilizes these junctions. aacrjournals.org However, the direct molecular target of this compound that triggers this cascade is yet to be identified. It is hypothesized that the compound may indirectly affect Src signaling to promote a more epithelial-like state in cancer cells, though it does not directly inhibit downstream ERK activation. aacrjournals.org Further studies are required to pinpoint the initial binding partners of this compound and fully delineate the signaling events that lead to its anti-invasive properties. The precise mechanisms underlying the broader bioactivities of sarasinosides, including their demonstrated anticancer effects, are not yet fully understood, highlighting the need for further investigation into other potential modes of action. smujo.id

Exploration of Structure-Activity Relationships in Sarasinoside Congeners

The diverse family of sarasinoside congeners, isolated from the marine sponge Melophlus sarasinorum, presents a valuable opportunity to explore structure-activity relationships (SAR). mdpi.comvliz.be These compounds share a common 30-norlanostane triterpenoid (B12794562) core but exhibit variations in the aglycone's oxidation patterns, the position of double bonds, and the composition of their glycosidic chains. mdpi.comacs.org

Initial studies have provided some insights into the SAR of this compound class. For instance, the ichthyotoxic activity of sarasinosides appears to be influenced by the nature of the sugar in the carbohydrate chain; this compound, with a glucose unit at a specific position, is more potent than Sarasinoside B1, which has a xylose at the same position. mdpi.com Furthermore, cytotoxic activities against tumor cell lines seem to be associated with the presence of an 8(9)-double bond or a 7(8),9(11)-diene system in the aglycone. mdpi.comacs.org Congeners lacking these features have shown reduced or no activity in certain assays. mdpi.com

The carbohydrate moiety also plays a crucial role. Most bioactive sarasinosides are pentaosides, and variations in the sugar units can impact their biological effects. mdpi.com For example, Sarasinoside J, which has strong activity against the yeast Saccharomyces cerevisiae, differs in its sugar composition from this compound. mdpi.com The structural diversity, particularly in the aglycone part, across the 23 identified sarasinosides provides a rich dataset for further SAR studies. mdpi.comvliz.be A comprehensive analysis of how modifications in both the triterpenoid skeleton and the sugar chains affect bioactivity will be critical for optimizing these molecules for therapeutic use.

Development of Novel Research Probes and Therapeutic Leads

The unique biological activity of this compound, particularly its ability to reverse the mesenchymal phenotype of cancer cells, positions it as a valuable molecular probe for studying the complex processes of tumor invasion and metastasis. aacrjournals.orgacs.org Its E-cadherin-independent mechanism offers a novel angle to investigate alternative pathways that regulate cell-cell adhesion and the epithelial state. aacrjournals.orgdiva-portal.org The development of simplified, more easily synthesized analogs of this compound could provide researchers with a toolkit to dissect these pathways further.

The complex structure of sarasinosides, however, presents a significant challenge for total synthesis. vulcanchem.com To date, no complete synthesis has been reported, which limits the availability of these compounds for extensive research and development. vulcanchem.com Therefore, semi-synthetic approaches, focusing on the modification of the naturally occurring scaffold, are a more immediate and practical strategy. vulcanchem.com Recent efforts have explored enzymatic glycosylation and chemoselective oxidation to create structural diversity. vulcanchem.com These semi-synthetic analogs can be used to refine the structure-activity relationship and to develop more potent and selective therapeutic leads. The potential for sarasinosides to serve as eco-friendly antifoulants also opens up another avenue for the development of practical applications. smujo.id

Comprehensive Bioactivity Screening of Low-Abundance Sarasinoside Congeners

Modern analytical techniques, particularly untargeted mass spectrometry, have revealed that the chemical diversity of sarasinosides within the Melophlus sponges is far greater than what has been characterized through traditional isolation methods. nih.gov Many low-abundance congeners exist that have not been isolated in sufficient quantities for comprehensive biological testing. nih.gov These minor constituents represent an untapped resource for discovering new bioactive molecules with potentially unique or enhanced properties.

Molecular networking, a powerful tool in metabolomics, has been instrumental in identifying these low-abundance sarasinosides and melophlins, even from small amounts of sponge material. frontiersin.orgfrontiersin.org While it may not be feasible to isolate all of these compounds, insights into their structures can be obtained through detailed analysis of their mass fragmentation spectra. nih.gov This information can guide future isolation efforts toward the most promising candidates. A comprehensive bioactivity screening of these rare sarasinosides is warranted to explore their full therapeutic potential. This could involve developing more sensitive bioassays or utilizing microscale screening platforms to test the activity of partially purified fractions or even individual compounds identified through mass spectrometry.

Advanced Metabolomic and Bioinformatic Integration for Sarasinoside Discovery

The integration of advanced metabolomics with bioinformatics is revolutionizing the discovery of natural products from marine sponges. frontiersin.orgjapsonline.com For sarasinosides, these approaches can accelerate the identification of novel congeners and provide insights into their biosynthesis. frontiersin.org Mass spectrometry-based molecular networking, as implemented in platforms like the Global Natural Products Social Molecular Networking (GNPS), allows for the rapid dereplication of known compounds and the visualization of entire families of related molecules, including previously undiscovered sarasinosides. nih.govfrontiersin.org

Furthermore, coupling metabolomic data with genomic and transcriptomic data from the sponge holobiont—the sponge and its associated microorganisms—can help to identify the biosynthetic gene clusters (BGCs) responsible for producing these complex glycosides. nih.govfrontiersin.org Evidence suggests that symbiotic bacteria, possibly γ-proteobacteria, are the true producers of sarasinosides. vulcanchem.compacb.com By mining the metagenomes of these sponge symbionts, it may be possible to identify the genes encoding the enzymes involved in the synthesis of the triterpene core and the subsequent glycosylation steps. nih.govpacb.com This "genome mining" approach not only facilitates the discovery of new sarasinoside-like molecules but also opens the door to their heterologous expression in more easily culturable bacteria, which could provide a sustainable source of these valuable compounds. pacb.comresearchgate.net

Investigation of Dual Pharmacological Activities and Eco-Friendly Applications

Recent research has highlighted the potential for sarasinosides to possess dual pharmacological activities, extending beyond their initially reported cytotoxic and anti-invasive properties. smujo.id Molecular docking studies suggest that this compound and its congeners may have strong binding affinities for acetylcholinesterase (AChE), indicating a potential role as AChE inhibitors. smujo.id This opens up the possibility of their use in neurological applications, although this requires experimental validation.

In addition to their therapeutic potential, sarasinosides are being investigated for eco-friendly applications, particularly as antifouling agents. smujo.idresearcher.life Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, is a significant problem for maritime industries. smujo.id The amphipathic nature of sarasinosides, with their complex glycosylated structures, may allow them to interact with and disrupt the formation of biofilms by fouling organisms. smujo.id Studies have shown that extracts from Melophlus sarasinorum containing sarasinosides can inhibit biofouling. smujo.id Further research is needed to confirm the direct antifouling activity of purified sarasinosides and to assess their biodegradability and long-term environmental impact. researchgate.net The investigation into these dual-use applications could lead to the development of novel, environmentally benign technologies.

Q & A

Q. How is Sarasinoside-A1 isolated and characterized from natural sources?

Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural characterization employs spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). Purity is confirmed via melting point analysis and chromatographic retention indices. Experimental protocols should detail solvent systems, column parameters, and spectral acquisition settings to ensure reproducibility .

Q. What in vitro assays are used to confirm this compound’s bioactivity?

Methodological Answer: Common assays include cell viability assays (MTT/XTT), enzyme inhibition kinetics, and fluorescence-based binding studies. Dose-response curves (log-scale concentrations) and IC₅₀ calculations are critical. Controls must account for solvent effects (e.g., DMSO toxicity). Data should be presented in tables comparing efficacy across cell lines or enzymatic targets, with statistical significance (p-values) noted .

Q. What are the stability profiles of this compound under physiological conditions?

Methodological Answer: Stability studies involve incubating the compound in simulated physiological buffers (varying pH/temperature) and analyzing degradation via HPLC-UV or LC-MS. Kinetic parameters (half-life, degradation products) are quantified. Protocols should specify sampling intervals, storage conditions, and validation of analytical methods .

Q. How is target identification performed for this compound?

Methodological Answer: Techniques include affinity chromatography with immobilized this compound, yeast two-hybrid screening, and CRISPR-Cas9 gene knockout followed by phenotypic rescue assays. Proteomic profiling (e.g., SILAC) identifies binding partners. Negative controls (e.g., scrambled RNA) are essential to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from assay variability (cell line passage number, serum concentration). Solutions include orthogonal assays (e.g., qPCR for gene expression, Western blot for protein levels) and meta-analysis of raw data across studies. Statistical harmonization (e.g., Z-score normalization) reduces batch effects. Critical evaluation of experimental conditions (e.g., compound solubility) is required .

Q. What strategies optimize this compound’s synthetic yield in laboratory settings?

Methodological Answer: Reaction optimization employs Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Response surface methodology identifies optimal conditions. Characterization of intermediates via in-situ FTIR or HPLC-MS ensures reaction progression. Yield comparisons should be tabulated with error margins .

Q. How can computational modeling elucidate this compound’s mechanism of action?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to putative targets. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over time (≥100 ns). Validation requires correlation with experimental binding data (SPR, ITC). Free energy calculations (MM-PBSA) quantify interaction strengths .

Q. What methodologies address this compound’s low bioavailability in preclinical models?

Methodological Answer: Prodrug derivatization (e.g., esterification) enhances solubility. Nanoformulations (liposomes, PLGA nanoparticles) improve pharmacokinetics. In vivo studies should measure Cmax, Tmax, and AUC via LC-MS/MS. Comparative tables of formulation efficacy (e.g., bioavailability % vs. free compound) are critical .

Q. How can synergistic effects between this compound and other compounds be systematically evaluated?

Methodological Answer: Combinatorial screening (checkerboard assays) calculates Combination Index (CI) via Chou-Talalay method. Isobologram analysis distinguishes additive vs. synergistic effects. Transcriptomic profiling (RNA-seq) identifies pathway crosstalk. Data visualization should include heatmaps of CI values and pathway enrichment plots .

Q. What biomarkers indicate this compound’s efficacy in complex biological systems?

Methodological Answer: Multi-omics approaches (proteomics, metabolomics) identify candidate biomarkers. Longitudinal studies in disease models (e.g., xenografts) correlate biomarker levels with therapeutic outcomes. Machine learning (PCA, ROC analysis) prioritizes biomarkers with high specificity/sensitivity. Results should be presented in volcano plots and ROC curves .

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